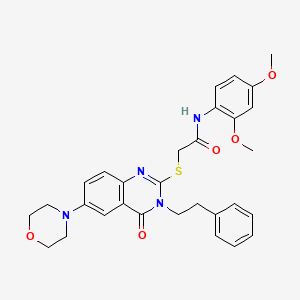
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(2-fluorophenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(2-fluorophenoxy)propanamide is a useful research compound. Its molecular formula is C14H15FN2O5 and its molecular weight is 310.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Calcium Antagonists and Antioxidant Activity
- The compound has been studied for its potential as a novel type of calcium (Ca2+) antagonist with antioxidant properties. This dual functionality is valuable in pharmacology, especially in cardiovascular research (Kato et al., 1999).
Potential Antibacterial and Antifungal Agents
- A series of derivatives, including this compound, have been synthesized and tested for their antibacterial and antifungal activities. These compounds have shown significant activity, comparable to standard antimicrobial agents (Helal et al., 2013).
Anticancer Activity
- Research has also focused on the synthesis of novel derivatives with the inclusion of this compound for their potential anticancer activity. The efficacy of these compounds has been tested against various cancer cell lines, showing promising results (Tumosienė et al., 2020).
Na+/Ca2+ Exchange Inhibition and Neuroprotection
- Studies have shown that compounds similar to N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(2-fluorophenoxy)propanamide can act as inhibitors of the Na+/Ca2+ exchange process. This is particularly relevant in the context of neuroprotection, especially against neuronal cell damage due to hypoxia/reoxygenation (Iwamoto & Kita, 2006).
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-(2-fluorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O5/c1-9(22-11-5-3-2-4-10(11)15)13(19)16-6-7-17-12(18)8-21-14(17)20/h2-5,9H,6-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGGFPDXVKWDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)COC1=O)OC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
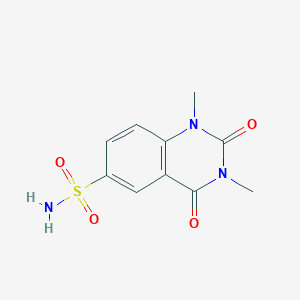
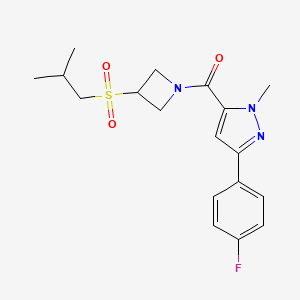
![(2E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B3006178.png)
![6-(Pyridin-3-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3006179.png)
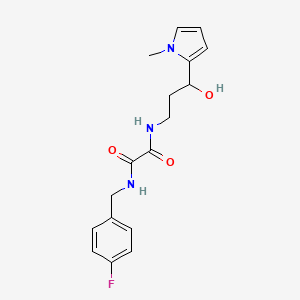
![2-(3-Chlorophenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3006181.png)
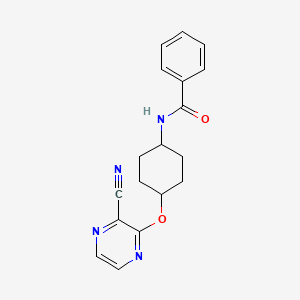
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B3006184.png)
![1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane](/img/structure/B3006185.png)


![(3-Methoxynaphthalen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B3006190.png)
![3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate](/img/structure/B3006192.png)
